REACTION_CXSMILES
|
O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1 |f:0.1,2.3.4.5.6.7,8.9,10.11.12.13|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
sodium citrate dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
|
Name
|
low density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
mixed for 15 minutes
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
mixed for about 75 minutes
|
Duration
|
75 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all active raw material
|
Type
|
ADDITION
|
Details
|
The formulation is mixed for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a form-fill-seal (FFS) machine
|
Name
|
|
Type
|
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1 |f:0.1,2.3.4.5.6.7,8.9,10.11.12.13|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
sodium citrate dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
|
Name
|
low density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
mixed for 15 minutes
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
mixed for about 75 minutes
|
Duration
|
75 min
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all active raw material
|
Type
|
ADDITION
|
Details
|
The formulation is mixed for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a form-fill-seal (FFS) machine
|
Name
|
|
Type
|
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |